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molecular formula C8H15N3O B3032368 2-cyano-N-[3-(dimethylamino)propyl]acetamide CAS No. 15029-09-1

2-cyano-N-[3-(dimethylamino)propyl]acetamide

Cat. No. B3032368
M. Wt: 169.22 g/mol
InChI Key: WYXJGJIUAZLLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248801B1

Procedure details

Ethyl cyanoacetate (51.106 g, 0.4518 mole) was added to 3-(dimethylamino) propylamine (46.162 g, 0.4518 mole) in a 250 ml round bottom flask equipped with a magnetic stir bar. After stirring for approximately 0.5 hr, 50 ml of toluene was added. The clear orange liquid was stirred at room temperature for approximately 15 hours, after which the ethanol and toluene were removed via vacuum distillation. 2-Cyano-N-[3-(dimethylamino)propyl]acetamide was obtained in 96% yield.
Quantity
51.106 g
Type
reactant
Reaction Step One
Quantity
46.162 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[CH3:9][N:10]([CH3:15])[CH2:11][CH2:12][CH2:13][NH2:14]>C1(C)C=CC=CC=1>[C:1]([CH2:3][C:4]([NH:14][CH2:13][CH2:12][CH2:11][N:10]([CH3:15])[CH3:9])=[O:6])#[N:2]

Inputs

Step One
Name
Quantity
51.106 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
46.162 g
Type
reactant
Smiles
CN(CCCN)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for approximately 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
STIRRING
Type
STIRRING
Details
The clear orange liquid was stirred at room temperature for approximately 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
after which the ethanol and toluene were removed via vacuum distillation

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(#N)CC(=O)NCCCN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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